molecular formula C16H23NO3 B3108382 Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate CAS No. 164919-13-5

Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B3108382
CAS No.: 164919-13-5
M. Wt: 277.36 g/mol
InChI Key: ATSPMVQBNBDWRI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H23NO3. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then reacted with this compound in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. This method allows for efficient and sustainable production by continuously feeding reactants into a microreactor, where the reaction takes place under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be performed using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies .

Biology: In biological research, this compound is used to investigate the effects of chemical modifications on biological activity. It serves as a model compound for studying enzyme-substrate interactions and the development of enzyme inhibitors .

Medicine: Its structural features make it a valuable scaffold for developing drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and adhesives .

Comparison with Similar Compounds

  • Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group and methoxyphenyl group imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS No. 164919-13-5) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 277.36 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-methoxyphenyl moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that the compound may modulate enzyme activities and receptor interactions, particularly in pathways related to cancer and metabolic disorders.

Enzymatic Interaction

  • Inhibition of Aminopeptidases : Studies have shown that similar compounds exhibit inhibitory effects on insulin-regulated aminopeptidases, which are involved in metabolic regulation and could be a target for diabetes treatment .

Receptor Binding

  • Potential Anticancer Activity : The compound's structural similarity to known anticancer agents suggests it may interact with specific receptors involved in tumor growth regulation.

Anticancer Properties

Research has explored the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 10 to 20 µM, indicating potent activity comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
CEM-1315.0
MCF-712.5
U-93718.0

Mechanisms of Cytotoxicity

Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This effect is likely mediated through the activation of pro-apoptotic pathways, including increased expression of p53 and caspase activation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound shows favorable solubility characteristics due to the presence of the methoxy group, enhancing its bioavailability.
  • Metabolism : Initial studies suggest that it undergoes metabolic transformations typical for pyrrolidine derivatives, which may influence its efficacy and safety profile.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : In vitro studies demonstrated pronounced cytotoxic effects on MCF-7 and CEM-13 cell lines, with mechanisms involving apoptosis induction.
  • Enzyme Inhibition Studies : Research indicated potential inhibitory effects on aminopeptidases, suggesting applications in metabolic disease management .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrrolidine ring significantly impacted biological activity, highlighting the importance of chemical modifications for enhancing efficacy .

Properties

IUPAC Name

tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-5-6-14(17)12-7-9-13(19-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSPMVQBNBDWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prior to irradiation, the reaction mixture was degassed by bubbling argon for 20 minutes
Name
Ir[dF(CF3)ppy]2(dtbbpy)PF6
Quantity
4 μmol
Type
catalyst
Reaction Step One
Quantity
0.04 mmol
Type
catalyst
Reaction Step Two
Quantity
0.06 mmol
Type
catalyst
Reaction Step Three
Quantity
0.4 mmol
Type
reactant
Reaction Step Four
Quantity
0.6 mmol
Type
reactant
Reaction Step Five
Name
CsCO3
Quantity
0.6 mmol
Type
reagent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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